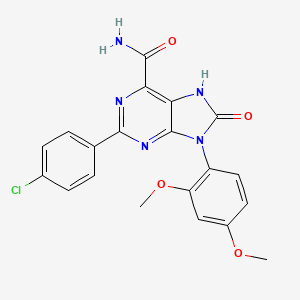
3,4-Dichlor-2-(chlormethyl)pyridin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 2126178-92-3 . It has a molecular weight of 232.92 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds like 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP) can be achieved using maltol as a starting material . CDP and DMS (dimethyl sulfate) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .Molecular Structure Analysis
The Inchi Code for 3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride is 1S/C6H4Cl3N.ClH/c7-3-5-6 (9)4 (8)1-2-10-5;/h1-2H,3H2;1H . The InChI key is ZTRLQAUGPUSSNX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride are not available, similar compounds like 2-(Chloromethyl)pyridine hydrochloride have been used as reagents in base-catalyzed alkylation of p-tert-butylcalix arene in DMF .Physical and Chemical Properties Analysis
3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride is a powder . It has a molecular weight of 232.92 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthese von Trifluormethylpyridinen
Die Verbindung wird bei der Synthese von Trifluormethylpyridinen verwendet, die wichtige Strukturmotive in aktiven agrochemischen und pharmazeutischen Wirkstoffen sind . Trifluormethylpyridin (TFMP)-Derivate werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt .
Agrochemische Anwendungen
Mehr als 20 neue TFMP-haltige Agrochemikalien haben ISO-Gemeinschaftsnamen erhalten, was die weit verbreitete Verwendung dieser Verbindung in der Agrochemieindustrie zeigt .
Pharmazeutische und veterinärmedizinische Anwendungen
Mehrere TFMP-Derivate werden in der Pharma- und Veterinärindustrie eingesetzt. Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die die TFMP-Gruppierung enthalten, haben eine Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Zwischenprodukt in chemischen Reaktionen
2-Chlor-5-(chlormethyl)pyridin kann unter Flüssigphasenbedingungen chloriert werden, um das Zwischenprodukt 2,3-Dichlor-5-(trichlormethyl)pyridin (2,3,5-DCTC) zu erhalten; anschliessend Dampfphase .
Basenkatalysierte Alkylierung
2-(Chlormethyl)pyridin-hydrochlorid wurde als Reagenz bei der basenkatalysierten Alkylierung von p-tert-Butylcalixaren und p-tert-Butylcalixaren in DMF verwendet .
Synthese des Gd3+ Diethylentriaminpentaessigsäure-Bisamid-Komplexes
Es wurde bei der Synthese des Gd3+ Diethylentriaminpentaessigsäure-Bisamid-Komplexes verwendet, einem Zn2±-sensitiven Magnetresonanztomographie-Kontrastmittel .
Herstellung von Pantoprazol-Natrium
2-(Chlormethyl)-3,4-Dimethoxypyridin-hydrochlorid (CDP) kann unter Verwendung von Maltol als Ausgangsmaterial synthetisiert werden. CDP und DMS (Dimethylsulfat) werden bei der Herstellung von Pantoprazol-Natrium (PPS), einem Antiulkusmittel, verwendet .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used as an intermediate in the synthesis of various organic compounds .
Mode of Action
As an organic compound, it likely interacts with its targets through chemical reactions, contributing to the synthesis of other compounds .
Biochemical Pathways
It is primarily used as an intermediate in organic synthesis .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds, contributing to their molecular structures .
Action Environment
The action of 3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage conditions for this compound include an inert atmosphere and room temperature .
Biochemische Analyse
Biochemical Properties
It is known to participate in reactions involving free radical bromination and nucleophilic substitution .
Molecular Mechanism
It is known to participate in reactions involving free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Eigenschaften
IUPAC Name |
3,4-dichloro-2-(chloromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-5-6(9)4(8)1-2-10-5;/h1-2H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRLQAUGPUSSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-92-3 |
Source


|
| Record name | 3,4-dichloro-2-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2435631.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2435632.png)

![1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2435639.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate](/img/structure/B2435641.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2435642.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-oxochromene-2-carboxamide](/img/structure/B2435644.png)
![4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2435647.png)
![Pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2435648.png)
![3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2435649.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2435651.png)


